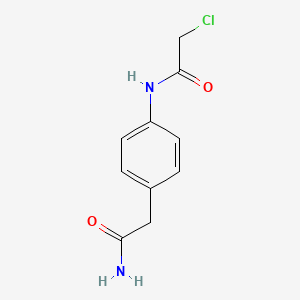
p-Chloracetylaminophenylacetamid
説明
P-Chloracetylaminophenylacetamid, also known as CAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CAPA belongs to the class of N-acyl amino acid derivatives and is synthesized through a multistep process involving the reaction of p-chloroaniline with various reagents.
科学的研究の応用
Metabolic Phenotyping in Acetaminophen Metabolism and Hepatotoxicity : Metabolic phenotyping has been applied to study Acetaminophen metabolism and hepatotoxicity, focusing on metabolites involved in glutathione biosynthesis and those reflecting mitochondrial function, which helps understand the mechanism of Acetaminophen-induced hepatotoxicity (Coen, 2015).
Genetic Factors in Acetaminophen Metabolism : Research shows the influence of genetic variability on Acetaminophen metabolism. A study on neonates highlighted the role of genetic polymorphism in the UGT1A9 gene affecting Acetaminophen glucuronidation (Linakis et al., 2018).
HPLC Method for Determination of Acetaminophen Impurities : A novel HPLC method was developed for the simultaneous determination of impurities in Acetaminophen tablets, emphasizing the importance of controlling concentrations of constituents like 4-aminophenol and 4-chloracetanilide (Damjanoska et al., 2020).
Treatment of Genetic Mitochondrial Diseases : Dichloroacetate, a drug related to Acetaminophen, has been studied for treating genetic mitochondrial diseases. This research highlights its role in stimulating the pyruvate dehydrogenase complex and potential effectiveness in patients with PDH deficiency (Stacpoole et al., 2008).
Acetaminophen-Induced Liver Injury Models : Studies on acetaminophen-induced liver injury in mice have been crucial for understanding the pathogenesis of Acetaminophen-induced toxicity and exploring new therapeutic interventions for ALF in patients (Mossanen & Tacke, 2015).
Mechanism of Action and Safety Concerns : Research on Acetaminophen's mechanism of action includes both peripheral and central antinociception processes. It has been noted for few gastrointestinal side effects, but an increasing number of cases of liver intoxication have raised safety concerns (Jóźwiak-Bębenista & Nowak, 2014).
In Vitro Studies on Protein Synthesis Inhibition : The effects of chloracetamides (related to Acetaminophen) on protein synthesis have been studied, showing inhibition of protein formation in an in vivo system but not during the translation of mRNA into protein in vitro (Deal et al., 1980).
特性
IUPAC Name |
2-[4-[(2-chloroacetyl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-6-10(15)13-8-3-1-7(2-4-8)5-9(12)14/h1-4H,5-6H2,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUDWCMSOQPXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Chloracetylaminophenylacetamid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide](/img/structure/B7557470.png)
![Methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate](/img/structure/B7557473.png)
![N-[4-[(2-chloroacetyl)amino]phenyl]propanamide](/img/structure/B7557479.png)
![2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557482.png)
![4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide](/img/structure/B7557487.png)
![2-chloro-N-[3-(cyanomethoxy)phenyl]acetamide](/img/structure/B7557490.png)
![[2-(4-Fluorophenyl)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]-4-methylsulfanylbutanoate](/img/structure/B7557498.png)

![2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B7557508.png)
![2-chloro-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7557511.png)
![4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide](/img/structure/B7557533.png)

![N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B7557559.png)
